N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
Description
N-(2-chlorophenyl)-1,4-diazabicyclo[321]octane-4-carboxamide is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring
Properties
IUPAC Name |
N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-3-1-2-4-12(11)15-13(18)17-8-7-16-6-5-10(17)9-16/h1-4,10H,5-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBQVBSGQCFIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves the construction of the bicyclic core followed by the introduction of the 2-chlorophenyl group and the carboxamide functionality. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide with methyl cyclopentanonecarboxylate in the presence of a catalyst can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The 2-chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the 2-chlorophenyl group with other functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has significant potential in various scientific research fields:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-azabicyclo[3.2.1]octane derivatives, such as:
8-azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
1,5-diazabicyclo[3.2.2]nonane: Used in the synthesis of molecular ferroelectrics.
Uniqueness
N-(2-chlorophenyl)-1,4-diazabicyclo[32
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
